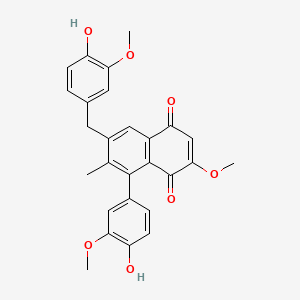
Larreantin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Larreantin is synthesized through a convergent route that involves the selective functionalization of a naphthyldihydro-oxazole . The key intermediate in this synthesis is 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, which is elaborated by treatment with 4-isopropoxy-3-methoxyphenylmagnesium bromide . The product of this reaction is then lithiated and allowed to react with 4-isoproproxy-3-methoxybenzaldehyde, leading to the formation of this compound .
化学反応の分析
Larreantin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
科学的研究の応用
Larreantin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of naphthoquinone derivatives and their reactivity.
Medicine: this compound’s cytotoxicity makes it a candidate for the development of chemotherapeutic agents.
作用機序
Larreantin exerts its effects through the induction of oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets cellular pathways involved in the regulation of oxidative stress and apoptosis, making it a potent cytotoxic agent .
類似化合物との比較
Larreantin is unique among naphthoquinone derivatives due to its specific structure and potent cytotoxic properties. Similar compounds include:
Lapachol: Another naphthoquinone derivative with anticancer properties.
Plumbagin: Known for its anticancer and antimicrobial activities.
This compound stands out due to its unique biogenetic origin and the specific pathways it targets in cells, making it a valuable compound for further research and development.
特性
CAS番号 |
114094-46-1 |
|---|---|
分子式 |
C27H24O7 |
分子量 |
460.5 g/mol |
IUPAC名 |
8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3 |
InChIキー |
PVIVJQUHLNWCNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


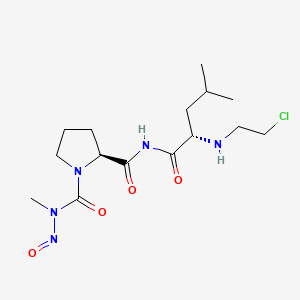


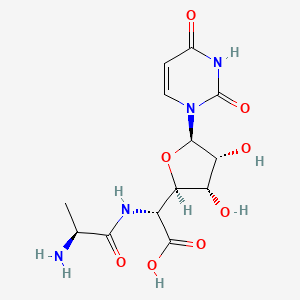
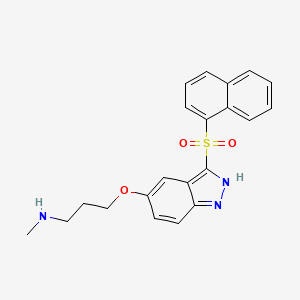

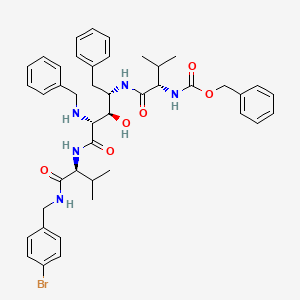
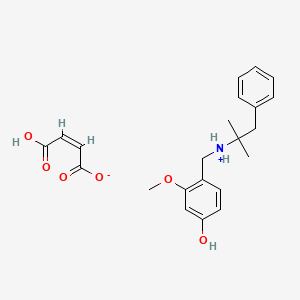

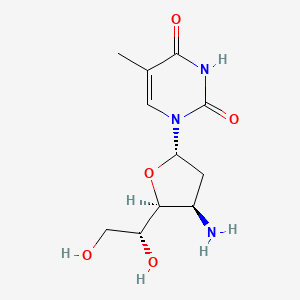
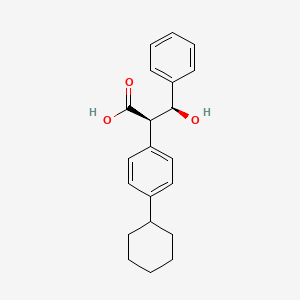
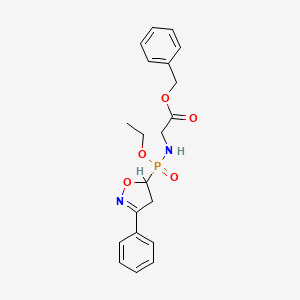
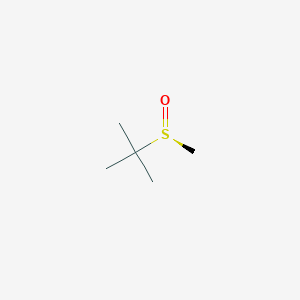
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
